molecular formula C12H10N4O2 B124953 Disperse orange 3 CAS No. 730-40-5

Disperse orange 3

Cat. No.: B124953
CAS No.: 730-40-5
M. Wt: 242.23 g/mol
InChI Key: UNBOSJFEZZJZLR-UHFFFAOYSA-N
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Description

Disperse Orange 3 (CAS 730-40-5) is a monoazo dye with the molecular formula C₁₂H₁₀N₄O₂ and a molecular weight of 242.23 g/mol. It is widely used in textile dyeing (polyester, acetate fibers), plastics, and photonic applications due to its thermal stability, solubility in organic solvents, and strong absorption in the visible spectrum (λmax = 443 nm in ethanol) . The dye exhibits a Stokes shift of 89 nm, making it relevant for fluorescence imaging, and has an extinction coefficient (ε) of 1.35 × 10⁴ M⁻¹ cm⁻¹ . Its structure comprises two aromatic rings linked by an azo (–N=N–) group, with electron-donating (–NH₂) and electron-withdrawing (–NO₂) substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBOSJFEZZJZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061061
Record name C.I. Disperse Orange 3
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730-40-5
Record name 4-Amino-4′-nitroazobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-((4-nitrophenyl)azo)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-
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Record name C.I. Disperse Orange 3
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Record name 4-[(4-nitrophenyl)azo]aniline
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Record name DISPERSE ORANGE 3
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Preparation Methods

Conventional Diazotization-Coupling Method

The most widely documented synthesis of Disperse Orange 3 involves a three-stage process starting with 4-nitroaniline and p-phenylenediamine (PPD). The reaction proceeds through diazotization of PPD, followed by coupling with 4-nitroaniline in acidic media.

Stage 1: Diazotization of p-Phenylenediamine
p-Phenylenediamine is dissolved in dilute hydrochloric acid (5 mol/L) and cooled to −5°C–0°C. Sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt. This step requires strict temperature control to prevent premature decomposition of the diazonium intermediate.

Stage 2: Quenching Excess Nitrous Acid
Urea is introduced to neutralize residual nitrous acid, ensuring the reaction medium remains stable for subsequent coupling. Stirring for 30 minutes at 0°C–5°C achieves complete quenching.

Stage 3: Coupling with 4-Nitroaniline
A solution of 4-nitroaniline in dilute HCl is added to the diazonium salt, initiating the coupling reaction. The mixture is stirred for 30 minutes, after which the pH is adjusted to neutral using saturated potassium carbonate. The product precipitates, is filtered, and vacuum-dried, yielding 97.1% pure this compound.

Table 1: Reaction Conditions and Yields for Conventional Synthesis

ParameterValue
Temperature (Stage 1)−5°C–0°C
NaNO₂ Molar Ratio1.03 eq relative to PPD
Urea Quantity0.166 mol per 0.103 mol PPD
Final Yield97.1%

Alternative Industrial-Scale Protocols

Patent CN114085548B describes a modified approach integrating this compound into dye compositions for enhanced thermal stability. While the patent focuses on formulations, it reveals critical industrial practices:

  • Granulation : Post-synthesis, the dye is mixed with dispersing agents (e.g., lignin 85A) and ground using sand mills to achieve uniform particle sizes (<1 µm).

  • Drying : Spray drying at 120°C–150°C produces free-flowing granules suitable for textile applications.

Mechanistic Insights and Kinetic Considerations

Diazonium Salt Formation

The diazotization of PPD in HCl follows first-order kinetics, with the rate-limiting step being the conversion of the amine to the N-nitrosamine intermediate. The reaction’s exothermic nature necessitates precise cooling to avoid byproducts such as phenolic compounds.

Azo Coupling Dynamics

The coupling of 4-nitroaniline with the diazonium salt proceeds via electrophilic aromatic substitution. The nitro group’s meta-directing effect positions the azo bond at the para position relative to the nitro group, ensuring structural consistency.

Key Factors Influencing Coupling Efficiency:

  • pH Control : Maintaining acidic conditions (pH 1–2) stabilizes the diazonium ion.

  • Temperature : Reactions above 5°C risk diazonium decomposition, reducing yields by up to 20%.

Comparative Analysis with Structurally Analogous Dyes

This compound vs. Disperse Orange 30

While both dyes belong to the azo class, Disperse Orange 30 (C₁₉H₁₇Cl₂N₅O₄) incorporates chlorine and acetyloxy groups absent in this compound. These structural differences necessitate distinct synthetic routes:

  • Disperse Orange 30 : Requires chlorinated precursors (2,6-dichloro-4-nitroaniline) and cyanoethylation steps.

  • This compound : Relies on simpler nitroaniline derivatives, reducing raw material costs by ~40%.

Industrial Production and Scalability

Large-Scale Reactor Design

Industrial synthesis employs 5,000–10,000 L reactors equipped with:

  • Jacketed Cooling Systems : Maintain temperatures below 5°C during diazotization.

  • High-Shear Mixers : Ensure homogeneous dispersion of reactants, reducing reaction times by 15% compared to batch stirring.

Waste Management Strategies

The process generates acidic wastewater containing residual HCl and nitro compounds. Neutralization with limestone (CaCO₃) and biodegradation via Pseudomonas spp. reduce chemical oxygen demand (COD) by 90% .

Chemical Reactions Analysis

Types of Reactions: Methylene chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Textile Industry

Allergenic Properties and Patch Testing

Disperse Orange 3 is recognized as a significant allergen in textile dye mixes. A study involving 1,481 dermatitis patients revealed that DO 3 was the most frequently identified allergen among those tested with textile dye mixes (TDM). Approximately 85% of patients allergic to para-phenylenediamine (PPD) also reacted positively to DO 3, indicating a strong correlation between these allergens .

Exclusion from Textile Dye Mixes

Research has suggested that DO 3 can be excluded from TDM formulations without significantly impacting the detection of textile dye allergies. A modified TDM (TDM 7.0%) without DO 3 was tested and found to detect a comparable number of allergic reactions as TDM containing DO 3. This finding supports the potential for safer textile products by minimizing allergenic components .

Biomedical Applications

Therapeutic Potential

This compound has demonstrated anti-inflammatory effects in various medical conditions, including rheumatoid arthritis and inflammatory bowel disease. Its formulation has been studied for oral administration, showcasing its therapeutic potential beyond its use as a dye .

Polymer Composites

Enhancement of Material Properties

In polymer science, this compound has been used to improve the dispersion of carbon nanotubes (CNTs) within poly(lactic acid) (PLA) matrices. The incorporation of DO 3 in PLA/CNT composites has been shown to enhance nucleation and crystallization processes, leading to improved mechanical properties and thermal stability of the composite materials . This application highlights the versatility of DO 3 in enhancing material performance in advanced manufacturing.

Case Study: Allergic Contact Dermatitis

A notable case study reported a patient experiencing allergic contact dermatitis due to exposure to a textile necklace dyed with Disperse Orange 1 and Disperse Yellow 3. Patch testing confirmed strong reactions to these azo dyes, underscoring the clinical relevance of DO 3 in allergy diagnostics and management .

Case Study: Textile Allergy Research

In another study focused on textile allergies, researchers conducted patch tests on patients using various TDM formulations. The results indicated that excluding DO 3 from TDM formulations could effectively identify patients with textile dye allergies while reducing the risk of allergic reactions associated with this compound .

Mechanism of Action

Methylene chloride exerts its effects primarily through its solvent properties. It can dissolve a wide range of organic compounds, facilitating chemical reactions and extractions. The compound is metabolized in the body to carbon monoxide, carbon dioxide, and inorganic chloride, which are then exhaled or excreted . The primary molecular targets include enzymes involved in the metabolism of methylene chloride, such as cytochrome P450 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Disperse Red 11

  • Structural Similarity : Disperse Red 11 shares a Tanimoto coefficient of 0.95 with Disperse Orange 3, indicating near-identical molecular frameworks. Both are classified as "color cliffs"—structurally analogous but chromatically distinct .
  • Toxicity : Both dyes are associated with severe dermatitis due to their ability to penetrate skin and act as haptens. This compound and Disperse Red 11 are recognized allergens in textile dermatitis cases .
  • Applications : Disperse Red 11 is used in textiles and polymers but lacks the optical stability required for advanced photonic applications, unlike this compound .

Disperse Orange 25

  • Structure: C₁₇H₁₇N₅O₂, featuring an additional ethylamino-propionitrile substituent. This modification increases its molecular weight (323.35 g/mol) and alters electronic transitions .
  • Optical Properties : Disperse Orange 25 exhibits reverse saturable absorption (RSA) under high-intensity laser illumination (532 nm), making it suitable for optical limiting devices. In contrast, this compound shows fluorescence quenching at higher concentrations .
  • Thermal Stability : Disperse Orange 25 has lower thermal degradation resistance (melting point ~180°C) compared to this compound (~200°C) .

Disperse Orange 13 (DO13) and Derivatives

DO13 (C₁₄H₁₂N₄O₂) is a diazo dye with enhanced π-conjugation. Modifications with thiadiazole or oxadiazole groups yield derivatives with superior optoelectronic properties:

Property This compound DO13-Thiadiazole DO13-Oxadiazole
λmax (nm) 443 496.76 454.67
Absorbance (a.u.) 0.693 1.288 0.845
Band Gap (eV) 2.91 2.45 2.78
Voc (eV) N/A 3.114 2.836
Application Textiles Solar cells Optical sensors

Data sourced from TD-DFT calculations (B3LYP/6-31G(d)) .

  • Electronic Performance : DO13-thiadiazole exhibits the highest open-circuit voltage (Voc = 3.114 eV) due to reduced HOMO-LUMO gaps, enabling efficient electron injection in solar cells .

Comparison with Functionally Similar Compounds

Disperse Yellow 7

  • Optical Limiting: Both this compound and Disperse Yellow 7-doped PMMA-MA films show nonlinear refraction under 532 nm laser exposure. However, Disperse Yellow 7 demonstrates stronger RSA, making it more effective for optical limiters .
  • Toxicity: Disperse Yellow 3, a structural analog of Disperse Yellow 7, is a known skin sensitizer, whereas this compound’s toxicity is primarily linked to metabolite formation (e.g., aromatic amines) .

Armacel Orange GR

  • Structural Similarity : A structural analog of this compound (Tanimoto coefficient >0.95) with a nitro group substitution pattern linked to higher cytotoxicity. It was classified as a toxicant under the U.S. Toxic Substances Control Act (1979) .
  • Regulatory Status : Unlike Armacel Orange GR, this compound remains unregulated in many jurisdictions despite similar dermatological risks .

Key Research Findings

Toxicity Profile: this compound and its analogs (e.g., Disperse Red 11) require rigorous toxicological screening due to their propensity to form carcinogenic aromatic amines during degradation .

Photonic Applications : DO13 derivatives outperform this compound in solar cell efficiency (e.g., DO13-thiadiazole’s Voc >3 eV vs. This compound’s lack of photovoltaic utility) .

Environmental Impact : this compound’s persistence in wastewater necessitates advanced remediation techniques, such as TiO₂ photocatalytic degradation, which are less critical for biodegradable analogs like Disperse Orange 25 .

Biological Activity

Disperse Orange 3 (DO3) is a synthetic azo dye widely used in the textile industry. Its biological activity has been a subject of research due to its environmental impact and potential health effects. This article explores the biological activity of this compound, focusing on its biodegradation, toxicity, and interactions with biological systems.

1. Biodegradation of this compound

Microbial Degradation

Recent studies have demonstrated the potential for microbial degradation of this compound. A notable example involves the alkaliphilic bacterium Pseudomonas DL17, which was isolated from a hyper-saline lake. This strain exhibited significant biodegradation capabilities, completely mineralizing DO3 within 24 hours under optimal conditions (pH 9.0 and 37°C) . The degradation pathway involved various enzymes such as azo reductase and nitroreductase, which showed increased activity in response to the presence of the dye.

Table 1: Enzymatic Activity During Biodegradation of DO3

Enzyme TypeActivity Level (Relative to Control)
Azo ReductaseHigh
Nitro ReductaseModerate
TyrosinaseLow
Superoxide Dismutase (SOD)Moderate

The study indicated that azo bonds were preferentially cleaved by Pseudomonas DL17, leading to the formation of various metabolites including p-nitroaniline and catechol, which were characterized using techniques like UV-Vis spectroscopy and GC-MS .

2. Toxicological Effects

This compound has been associated with allergic reactions and contact dermatitis, particularly in individuals exposed to textile products dyed with this compound. A study highlighted that cross-sensitization occurs between DO3 and para-phenylenediamine (PPD), a common allergen in textile dyes . The incidence of contact allergy to DO3 was significant, suggesting that it poses a risk for sensitized individuals.

Table 2: Sensitization Rates Among Patients

Dye TestedPositive Reactions (%)
This compound6.6
Para-phenylenediamine (PPD)3.0

3. Photodynamic Activity

This compound has also been evaluated for its potential as a photosensitizer in photodynamic therapy (PDT). Research indicates that upon activation by light, DO3 can generate reactive oxygen species (ROS), which may contribute to cell destruction in targeted cancer therapies . This dual role as both a dye and a potential therapeutic agent underscores the importance of understanding its biological interactions.

4. Adsorption Dynamics

The adsorption behavior of this compound on various substrates has been studied extensively. For instance, electrochemical studies revealed that DO3 molecules undergo adsorption followed by oxidation at interfaces, with significant implications for its environmental persistence and degradation . The dynamics of this process are crucial for developing effective remediation strategies for wastewater containing synthetic dyes.

Case Studies

Case Study: Biodegradation Efficacy of Pseudomonas DL17

In a controlled laboratory setting, Pseudomonas DL17 was tested for its ability to degrade this compound at varying concentrations (100-300 mg/L). The results showed a complete reduction in dye concentration over a period of 24 hours, confirming the strain's efficacy in bioremediation applications .

Case Study: Allergic Reactions to Textile Dyes

A clinical study involving patch testing revealed that patients with positive reactions to textile dye mixtures often exhibited simultaneous sensitivity to this compound. This finding emphasizes the need for careful monitoring of allergic responses in populations frequently exposed to textile dyes .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Disperse Orange 3 in synthetic or environmental matrices?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection (λmax = 443 nm) for quantification . Confirm structural integrity via FT-IR spectroscopy and mass spectrometry (InChI key: UNBOSJFEZZJZLR-CCEZHUSRSA-N) . For environmental samples, employ solid-phase extraction (SPE) to isolate the dye from complex matrices before analysis.
  • Data Interpretation : Compare retention times and spectral matches against certified reference standards. Report recovery rates and detection limits (e.g., via spiked samples) to validate accuracy .

Q. How can researchers design experiments to assess the acute toxicity of this compound in aquatic organisms?

  • Experimental Design : Follow OECD Test Guideline 202 (Daphnia magna acute immobilization test). Prepare serial dilutions of this compound (0.1–100 mg/L) in reconstituted water. Use a negative control and measure EC50 values after 48 hours .
  • Limitations : Note that this compound is not classified as hazardous to aquatic life per REACH, but its metabolites may require separate evaluation .

Q. What synthetic routes are recommended for producing this compound with >90% purity?

  • Procedure : Perform a diazo coupling reaction between nitrobenzene diazonium chloride and aniline derivatives under controlled pH (8–10) and temperature (0–5°C). Monitor reaction progress via TLC. Purify via recrystallization using ethanol/water mixtures .
  • Validation : Confirm purity via melting point analysis (~200°C, decomposition) and HPLC .

Advanced Research Questions

Q. What mechanisms explain the photodegradation of this compound under UV irradiation, and how can degradation intermediates be identified?

  • Methodology : Exclude aqueous solutions of the dye to UV light (e.g., 254 nm) in a photoreactor. Sample at intervals and analyze degradation products via LC-MS/MS. Use density functional theory (DFT) to predict bond cleavage sites based on SMILES structure (Nc1ccc(cc1)\N=N\c2ccc(cc2)N+=O) .
  • Data Challenges : Address discrepancies in degradation pathways by cross-referencing experimental results with computational models .

Q. How can contradictory findings regarding this compound’s allergenicity be resolved in epidemiological studies?

  • Statistical Approach : Conduct meta-analyses of existing data, applying Cochran’s Q test to assess heterogeneity. Stratify studies by exposure context (e.g., textile workers vs. lab researchers) and control for confounding variables (e.g., co-exposure to other dyes) .
  • Replication : Ensure allergenicity assays (e.g., murine local lymph node assay) adhere to OECD Guideline 429, with blinded scoring to reduce bias .

Q. What advanced techniques are required to evaluate the long-term ecotoxicological effects of this compound in soil systems?

  • Experimental Framework : Use microcosm studies to simulate soil ecosystems. Apply the dye at environmentally relevant concentrations (e.g., 1–10 mg/kg soil) and monitor microbial diversity via 16S rRNA sequencing. Measure bioaccumulation in earthworms (Eisenia fetida) using LC-MS .
  • Data Gaps : Current REACH data lack PBT (persistence, bioaccumulation, toxicity) assessments for soil; researchers must fill this via OECD 307 (soil degradation) and OECD 317 (bioaccumulation) tests .

Methodological Considerations for Data Contradictions

Q. How should researchers address inconsistencies in reported dye-sorption efficiencies of this compound across studies?

  • Root-Cause Analysis : Compare experimental variables such as adsorbent surface area (BET analysis), pH (zeta potential measurements), and ionic strength. Use multivariate regression to identify dominant factors .
  • Standardization : Propose a unified protocol (e.g., fixed adsorbent mass, 24-hour equilibrium time) to minimize variability .

Q. What strategies improve the reproducibility of this compound’s synthesis and application in polymer matrices?

  • Quality Control : Document reaction parameters (e.g., stirring rate, solvent purity) in detail. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
  • Inter-Lab Collaboration : Conduct round-robin tests across institutions to validate dye-polymer compatibility results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disperse orange 3
Reactant of Route 2
Reactant of Route 2
Disperse orange 3

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